Product packaging for Benzofuran, 5-(bromomethyl)-2,3-dihydro-(Cat. No.:CAS No. 196598-26-2)

Benzofuran, 5-(bromomethyl)-2,3-dihydro-

Cat. No.: B3188116
CAS No.: 196598-26-2
M. Wt: 213.07 g/mol
InChI Key: UPSPQUADNGEWNP-UHFFFAOYSA-N
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Description

Benzofuran, 5-(bromomethyl)-2,3-dihydro- is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B3188116 Benzofuran, 5-(bromomethyl)-2,3-dihydro- CAS No. 196598-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSPQUADNGEWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Dihydrobenzofuran Scaffolds in Modern Organic Synthesis

The 2,3-dihydrobenzofuran (B1216630) scaffold is a core structural motif found in numerous natural products and synthetic compounds, making it highly significant in medicinal chemistry and modern organic synthesis. nih.govnih.govacs.org This heterocyclic system is an integral component of a wide array of biologically active compounds, which has spurred considerable interest in its synthetic applications. nih.govresearchgate.net The unique structure, consisting of a fused aryl and dihydrofuran ring, makes these scaffolds ideal candidates for developing new pharmaceutical agents. nih.gov

The importance of the dihydrobenzofuran framework is underscored by its presence in natural products with anti-tumor, anti-cancer, and anti-malarial properties. researchgate.net Researchers have developed numerous synthetic strategies, including transition-metal-catalyzed reactions and photoredox cyclizations, to construct this valuable scaffold. nih.govresearchgate.net These methods provide access to structurally diverse dihydrobenzofuran derivatives that can be used to explore structure-activity relationships in drug discovery programs. acs.org The versatility and biological relevance of the dihydrobenzofuran core continue to drive research into new and efficient synthetic pathways for its creation. nih.gov For instance, a novel antioxidant, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, was isolated from Penicillium citrinum F5, highlighting the scaffold's presence in natural sources with interesting biological activity. nih.gov

Significance of Dihydrobenzofuran Scaffolds
Core motif in many biologically active natural and synthetic compounds. acs.org
Integral part of molecules with anti-tumor, anti-cancer, and anti-malarial activities. researchgate.net
Considered a "privileged scaffold" in medicinal chemistry for drug development. researchgate.net
Versatile foundation for creating diverse chemical libraries for screening. acs.org

Overview of Bromomethyl Substituted Heterocycles As Versatile Synthetic Intermediates

Heterocyclic compounds are fundamental to medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic ring. mdpi.com These structures are attractive building blocks in drug design, appearing in antibiotics, antivirals, and antitumor agents. nih.gov The inclusion of a heterocycle can modify a molecule's solubility, lipophilicity, and polarity, which are critical for optimizing its pharmacological properties. mdpi.com

The introduction of a bromomethyl group (-CH₂Br) onto a heterocyclic core creates a highly versatile synthetic intermediate. The carbon-bromine bond in a bromomethyl group is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. This reactivity allows for the straightforward introduction of a wide variety of functional groups, enabling chemists to build more complex molecular architectures. The bromomethylation of aromatic compounds is a well-established procedure for creating these useful intermediates. acs.org

This synthetic utility is crucial in drug discovery, where the rapid generation of diverse compound libraries is essential for identifying new therapeutic leads. rsc.org By starting with a bromomethyl-substituted heterocycle, researchers can efficiently synthesize a range of derivatives for biological screening, accelerating the process of drug development. rsc.orgnih.gov

Spectroscopic Characterization and Structural Elucidation of Benzofuran, 5 Bromomethyl 2,3 Dihydro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For 5-(bromomethyl)-2,3-dihydrobenzofuran, ¹H NMR, ¹³C NMR, and 2D NMR techniques are employed to map out the proton and carbon environments and their connectivity.

The aromatic region would typically show signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns depend on the substitution pattern. The dihydrofuran ring protons at positions 2 and 3 (C2-H and C3-H) are diastereotopic and would likely appear as complex multiplets due to geminal and vicinal coupling. The vicinal coupling constant between H-2 and H-3 is particularly informative for determining the stereochemistry (cis or trans) in substituted dihydrobenzofurans. researchgate.net The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet in the range of 4.4-4.5 ppm. nii.ac.jp

Expected ¹H NMR Chemical Shift Ranges for 5-(bromomethyl)-2,3-dihydrobenzofuran

ProtonExpected Chemical Shift (δ) ppmExpected Multiplicity
Aromatic-H6.7 - 7.3m
O-CH₂ (C2)~4.6t
Ar-CH₂ (C3)~3.2t
-CH₂Br4.4 - 4.5s

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific substitution pattern of derivatives.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 5-(bromomethyl)-2,3-dihydrobenzofuran, distinct signals are expected for each of the nine unique carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbons of the dihydrofuran ring (C2 and C3) and the bromomethyl group (-CH₂Br) will appear in the aliphatic region. The carbon of the bromomethyl group is expected around 33 ppm. nii.ac.jp

Expected ¹³C NMR Chemical Shift Ranges for 5-(bromomethyl)-2,3-dihydrobenzofuran

CarbonExpected Chemical Shift (δ) ppm
C=O (in derivatives)170 - 185
Aromatic C110 - 160
C-O (C2)~71
C-Ar (C3)~30
-CH₂Br~33
Quaternary Aromatic C125 - 160

Note: These are approximate ranges and can be influenced by substituents.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C NMR signals.

COSY spectra would reveal the coupling relationships between protons, for instance, confirming the connectivity between the H-2 and H-3 protons of the dihydrofuran ring.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the known proton assignments.

HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons and for confirming the position of the bromomethyl substituent on the aromatic ring through correlations between the benzylic protons and the aromatic carbons. For instance, key HMBC correlations would be expected between the benzylic protons of the bromomethyl group and the aromatic carbons C4, C5, and C6. nii.ac.jp

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar and thermally labile molecules. For 5-(bromomethyl)-2,3-dihydrobenzofuran, ESI-MS would be expected to show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion region will display a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da.

Predicted ESI-MS Adducts for 5-(bromomethyl)-2,3-dihydrobenzofuran (C₉H₉BrO)

AdductPredicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)
[M+H]⁺212.99214.99
[M+Na]⁺234.97236.97
[M+K]⁺250.95252.95

Note: These are predicted values based on the molecular formula.

Studies on related dihydrobenzofuran neolignans have shown that ESI-MS/MS in negative ion mode can also provide diagnostic fragmentation patterns. pdx.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of the molecule. The exact mass of 5-(bromomethyl)-2,3-dihydrobenzofuran (C₉H₉BrO) is calculated to be 211.98368 Da for the ⁷⁹Br isotope. nih.gov An HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. This technique is invaluable for distinguishing between isomers and for confirming the identity of novel derivatives.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying the vibrational modes of their functional groups and skeletal framework.

Characteristic Vibrational Modes of the Dihydrobenzofuran Skeleton

The 2,3-dihydrobenzofuran (B1216630) skeleton, also known as coumaran, forms the core of the title compound. nih.govnist.gov Its vibrational spectrum is characterized by contributions from the benzene ring and the fused dihydrofuran ring. The analysis of this skeleton is foundational for interpreting the full spectrum of its derivatives. researchgate.netnih.govrsc.org

Key vibrational modes for the 2,3-dihydrobenzofuran moiety include:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹. libretexts.orgmasterorganicchemistry.com

Aliphatic C-H Stretching: The methylene (-CH₂) groups in the dihydrofuran ring exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the ring can influence the appearance of these bands.

C-O-C Stretching: The ether linkage within the dihydrofuran ring produces strong C-O stretching bands. Asymmetric stretching is typically observed around 1250-1200 cm⁻¹, while symmetric stretching appears at lower wavenumbers.

C-H Bending: In-plane and out-of-plane bending (or "oop") vibrations of the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. libretexts.org The pattern of the "oop" bands can be particularly useful in confirming the substitution pattern of the benzene ring. vscht.cz

-CH₂- Bending: The methylene groups of the dihydrofuran ring exhibit scissoring, wagging, twisting, and rocking vibrations, which contribute to the complex fingerprint region of the spectrum below 1500 cm⁻¹. libretexts.orgresearchgate.netresearchgate.net For instance, scissoring deformations are often observed around 1470-1450 cm⁻¹. libretexts.org

The NIST WebBook provides a reference gas-phase IR spectrum for the parent compound, 2,3-dihydrobenzofuran, which displays these characteristic features. nist.gov

Table 1: Characteristic Vibrational Modes of the 2,3-Dihydrobenzofuran Skeleton

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Ring Component
Aromatic C-H Stretch 3100-3000 Benzene
Aliphatic C-H Stretch 3000-2850 Dihydrofuran
Aromatic C=C Stretch 1600-1450 Benzene
Aryl Ether C-O Stretch 1250-1200 Both
Aromatic C-H Bend 900-675 Benzene

Identification of Bromomethyl Functional Group

The 5-(bromomethyl) substituent introduces several distinct vibrational modes that are key to its identification.

C-H Stretching: The C-H stretching of the bromomethyl group (-CH₂Br) occurs in the same general region as other sp³ C-H bonds (~2975-2845 cm⁻¹). docbrown.info

CH₂ Deformation: A characteristic scissoring deformation for the methylene group attached to the bromine atom is expected around 1423 cm⁻¹. researchgate.net

C-Br Stretching: The most diagnostic vibration for the bromomethyl group is the carbon-bromine bond stretch. This vibration gives rise to a strong absorption band in the far-infrared region, typically between 750 and 550 cm⁻¹. docbrown.info The presence of a prominent band in this region is a strong indicator of the C-Br bond.

Analysis of related bromo-compounds, such as bromomethane, confirms the assignment of these characteristic absorption bands. docbrown.info

Table 2: Vibrational Modes for the Bromomethyl Group

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
C-H Stretch 2975-2845 Stretching of C-H bonds in the -CH₂Br group. docbrown.info
CH₂ Scissoring ~1423 Bending vibration of the -CH₂Br group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 5-(bromomethyl)-2,3-dihydrobenzofuran is the dihydrobenzofuran system itself. The electronic spectrum is primarily determined by the π → π* transitions of the benzene ring, which are modified by the attached dihydrofuran ring.

For the parent compound, 2,3-dihydrobenzofuran, the UV/Visible spectrum has been recorded and is available in the NIST Chemistry WebBook. nist.gov Typically, substituted benzene rings exhibit two main absorption bands: the E2-band (around 200-220 nm) and the B-band (around 250-280 nm). The B-band, which arises from a symmetry-forbidden transition in benzene, often shows fine vibrational structure. The attachment of the dihydrofuran ring and the bromomethyl group will cause a bathochromic (red) shift of these absorptions and may alter their intensities compared to unsubstituted benzene.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of 5-(bromomethyl)-2,3-dihydrobenzofuran has not been detailed in the available literature, analysis of closely related benzofuran (B130515) derivatives provides insight into the expected structural features. researchgate.netcambridge.org For example, studies on compounds like 1-(bromomethyl)-3,5-dimethoxybenzene and various other benzofuran derivatives reveal common crystallographic patterns. nih.govscielo.br

A study on 1-(bromomethyl)-3,5-dimethoxybenzene, which shares the bromomethylbenzene feature, found that it crystallizes in the monoclinic system. scielo.br Another related compound, 5-bromo-3-(3-fluorophenylsulfinyl)-2-methyl-1-benzofuran, also crystallizes in a monoclinic system. nih.gov It is common for such organic molecules to pack in centrosymmetric space groups like P2₁/c. researchgate.net

The crystal packing would likely be influenced by weak intermolecular interactions such as C–H···O hydrogen bonds and potentially Br···O or π–π stacking interactions, which help to stabilize the three-dimensional crystal lattice. researchgate.netnih.gov

Table 3: Representative Crystal Data for a Related Benzyl Bromide Derivative

Parameter 1-(bromomethyl)-3,5-dimethoxybenzene scielo.br
Molecular Formula C₉H₁₁BrO₂
Crystal System Monoclinic
a (Å) 8.4054 (10)
b (Å) 4.4245 (6)
c (Å) 25.016 (3)
V (ų) 928.9 (2)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and composition.

The molecular formula for 5-(bromomethyl)-2,3-dihydrobenzofuran is C₉H₉BrO. chemicalbridge.co.ukuni.lu The calculated theoretical elemental composition is essential for confirming the identity of a synthesized sample.

Table 4: Theoretical Elemental Composition of C₉H₉BrO

Element Symbol Atomic Weight ( g/mol ) Molar Mass ( g/mol ) Theoretical Percentage (%)
Carbon C 12.011 108.099 50.74%
Hydrogen H 1.008 9.072 4.26%
Bromine Br 79.904 79.904 37.50%
Oxygen O 15.999 15.999 7.51%

| Total | C₉H₉BrO | | 213.074 | 100.00% |

Experimental determination of these percentages for a sample of 5-(bromomethyl)-2,3-dihydrobenzofuran should yield values that are in close agreement with these theoretical calculations, typically within a ±0.4% tolerance, to confirm its elemental composition.

Computational and Theoretical Studies on Benzofuran, 5 Bromomethyl 2,3 Dihydro

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Detailed Density Functional Theory (DFT) calculations specific to 5-(bromomethyl)-2,3-dihydrobenzofuran are not found in the surveyed literature. However, DFT studies on related benzofuran (B130515) and dihydrobenzofuran derivatives are common. nih.govnih.gov For the title compound, DFT calculations, likely using functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its optimized molecular geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal insights into its electronic characteristics and reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. nih.gov

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV)

While experimental spectroscopic data for 5-(bromomethyl)-2,3-dihydrobenzofuran exists, specific computational predictions to corroborate these findings are not publicly documented. Computational methods, often integrated with DFT, can predict various spectroscopic parameters.

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can aid in the definitive assignment of resonances.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical Infrared (IR) spectrum. This is invaluable for assigning specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are the standard for predicting electronic transitions and simulating UV-Vis absorption spectra, providing information on the wavelengths of maximum absorption (λmax).

A comparative table of predicted versus experimental data would be a standard output of such a study.

Mechanistic Computational Studies of Key Transformations

The 5-(bromomethyl) group is a reactive handle for various chemical transformations, particularly nucleophilic substitution reactions. Computational studies are instrumental in understanding the mechanisms of these reactions.

No specific computational studies elucidating the reaction pathways for 5-(bromomethyl)-2,3-dihydrobenzofuran were identified. However, the benzylic bromination process to form this compound from a methyl-substituted precursor is a key transformation. Mechanistic studies on benzylic bromination often involve radical pathways. For its subsequent reactions, such as nucleophilic substitution, computational modeling could map the potential energy surface for both S\N1 and S\N2 pathways. This would involve calculating the energies of reactants, intermediates, transition states, and products to determine the most favorable reaction mechanism under different conditions.

A critical component of mechanistic studies is the identification and characterization of transition states. For a potential S\N2 reaction involving 5-(bromomethyl)-2,3-dihydrobenzofuran, computational analysis would locate the transition state structure where the nucleophile is forming a bond and the bromide is departing. Frequency calculations on this structure would confirm it as a true transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate. The energy barrier derived from this analysis is crucial for predicting reaction rates.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations for 5-(bromomethyl)-2,3-dihydrobenzofuran have not been specifically reported. MD simulations would be particularly useful for exploring the conformational landscape of the dihydrofuran ring and the rotational freedom of the bromomethyl group. Such simulations, performed over time, can reveal the accessible conformations and the energetic barriers between them, providing a dynamic picture of the molecule's flexibility which can be important in its interactions with biological targets.

Quantum Chemical Analysis of Halogen Bonding Interactions

The bromine atom in 5-(bromomethyl)-2,3-dihydrobenzofuran can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. While specific studies on this compound are absent, the principles of halogen bonding are well-established through computational chemistry. Quantum chemical calculations could be used to:

Analyze the σ-hole: These calculations would map the electrostatic potential on the molecular surface, identifying the region of positive potential (the σ-hole) on the bromine atom along the C-Br bond axis, which is responsible for the halogen bond donation.

Model Interaction Energies: By creating a model system with a halogen bond acceptor (e.g., a Lewis base), the strength and geometry of the resulting halogen bond could be calculated. Methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize the nature of these interactions.

Such analyses are vital for understanding its potential role in crystal engineering and molecular recognition in biological systems.

Advanced Applications and Role in Contemporary Chemical Research

Utilisation as a Key Building Block in Complex Organic Synthesis

The dihydrobenzofuran scaffold is a prevalent core structure in numerous natural products and therapeutic agents. acs.org The presence of the highly reactive bromomethyl group at the 5-position of the 2,3-dihydrobenzofuran (B1216630) ring system makes 5-(bromomethyl)-2,3-dihydrobenzofuran a particularly useful starting material for constructing more elaborate molecules. The benzylic bromide is an excellent electrophile, readily participating in alkylation reactions with a wide variety of nucleophiles. This reactivity allows chemists to introduce the dihydrobenzofuran moiety into diverse molecular frameworks, facilitating the synthesis of complex target compounds. google.com

A significant application of 5-(bromomethyl)-2,3-dihydrobenzofuran and its close analogues is in the construction of novel and complex heterocyclic systems. The reactive nature of the C-Br bond allows for its use in cyclization and annulation strategies to build new rings onto the existing dihydrobenzofuran core.

Research has demonstrated that related bromo-functionalized benzofurans are key starting materials for a variety of heterocyclic compounds. For instance, through multi-step reaction sequences, bromobenzofuran derivatives can be converted into complex structures such as 1,3,4-thiadiazoles, pyrazoles, and other fused heterocyclic systems. These syntheses often involve the initial reaction of the bromo-functionalized benzofuran (B130515) with a reagent like thiosemicarbazide (B42300), followed by cyclization reactions with various electrophiles to yield a diverse array of heterocyclic products.

An illustrative, though related, synthesis starts with a bromobenzofuran derivative and thiosemicarbazide to form a thiosemicarbazone. This intermediate can then be reacted with compounds like ethyl bromoacetate (B1195939) to yield thiazolidinone derivatives, or with hydrazonoyl halides to produce 1,3,4-thiadiazole (B1197879) structures. The following table summarizes representative transformations starting from a related benzofuran precursor, highlighting the versatility of the benzofuran core in building diverse heterocyclic systems.

Table 1: Synthesis of Heterocycles from a Benzofuran Precursor

Starting Material ClassReagentsResulting Heterocycle
Bromobenzofuran thiosemicarbazoneAcetic Anhydride1,3,4-Thiadiazole Derivative
Bromobenzofuran thiosemicarbazoneEthyl Bromoacetate / Sodium Acetate (B1210297)Thiazolidin-4-one Derivative
Bromobenzofuran thiosemicarbazonep-Methoxybenzaldehyde / PiperidineBenzylidene-thiazolidin-4-one Derivative
Bromobenzofuran thiosemicarbazone5-Bromosalicylaldehyde / PiperidineChromeno-thiazolidinone Fused System

This data is representative of synthetic pathways for related bromobenzofuran structures.

While tandem and cascade reactions are powerful tools for synthesizing dihydrobenzofuran rings, the specific use of 5-(bromomethyl)-2,3-dihydrobenzofuran as an initiating reagent in such sequences is not extensively documented in current literature. Methodologies like palladium-catalyzed Heck reactions followed by further cyclizations are common for building the dihydrobenzofuran core itself from simpler precursors. acs.org However, the potential for the bromomethyl group to act as an initiation point for a cascade sequence—for example, through an initial alkylation followed by an intramolecular cyclization or rearrangement—remains an area for further exploration.

Development of New Synthetic Methodologies Facilitated by the Compound

The development of novel synthetic methods often relies on testing the scope and limitations of a new reaction with a variety of substrates. Dihydrobenzofurans are frequently synthesized via modern catalytic methods, including those employing palladium, rhodium, or copper catalysts to facilitate C-H activation or cycloaddition reactions. acs.org In this context, precursors to 5-(bromomethyl)-2,3-dihydrobenzofuran might be used as substrates to test the functional group tolerance of a new synthetic method. However, there is limited specific reporting in the scientific literature of 5-(bromomethyl)-2,3-dihydrobenzofuran itself being the crucial substrate that enabled the development of a fundamentally new synthetic methodology. Its primary role remains that of a versatile building block rather than a methodological linchpin.

Applications in Materials Science (e.g., precursors for advanced polymers or optoelectronic materials)

The dihydrobenzofuran moiety is being explored for its utility in materials science, particularly in the field of organic electronics. Derivatives of dihydrobenzofuran have been synthesized and investigated as components of Organic Light-Emitting Diodes (OLEDs). researchgate.netopenreadings.eu In these applications, the heterocyclic structure can be incorporated into larger conjugated systems that serve as host materials or electron-blocking layers, which are crucial for achieving high efficiency and long operational lifetimes in blue fluorescent OLEDs. researchgate.net

The 5-(bromomethyl)-2,3-dihydrobenzofuran compound is a prime candidate for incorporation into such materials. The reactive bromomethyl group serves as a convenient chemical handle for grafting the dihydrobenzofuran unit onto a polymer backbone or a core molecular structure intended for electronic applications. This process, known as functionalization, allows for the precise tuning of the electronic and physical properties of the final material. rsc.orgresearchgate.net For example, the dihydrobenzofuran moiety could be attached to a polymer chain via nucleophilic substitution, creating a functional polymer with specific optical or electronic characteristics. While specific examples detailing the use of 5-(bromomethyl)-2,3-dihydrobenzofuran in commercial polymers or OLEDs are not widely published, its potential as a precursor is clear based on the reactivity of the bromomethyl group and the demonstrated utility of the dihydrobenzofuran core in advanced materials. researchgate.netrsc.org

Analytical Research Applications (e.g., as reference standards for method development)

In analytical chemistry, well-characterized compounds are used as reference standards to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These standards are essential for accurately identifying and quantifying substances in complex mixtures. A review of the available scientific and technical literature does not indicate a widespread or documented use of 5-(bromomethyl)-2,3-dihydrobenzofuran as a commercially available reference standard for analytical method development. While it could theoretically be used as an internal standard in specific research contexts for the analysis of related compounds, this application is not a prominent feature of its use profile.

Future Perspectives and Emerging Research Avenues

Exploration of Unconventional Reactivity Patterns

The exploration of novel reactivity is a cornerstone of chemical innovation. For 5-(bromomethyl)-2,3-dihydrobenzofuran, future research is likely to move beyond standard nucleophilic substitution reactions involving the bromomethyl group.

One emerging area is the generation of ortho-quinone methide intermediates. Fluoride-induced desilylation of related precursors has been shown to generate o-quinone methides, which can then undergo Michael additions with a variety of nucleophiles to form 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.org Future studies could investigate whether 5-(bromomethyl)-2,3-dihydrobenzofuran can be induced to form analogous reactive intermediates, potentially leading to novel annulation or polymerization pathways.

Furthermore, the development of metal-free catalytic systems is revealing new reaction pathways for dihydrobenzofuran synthesis. nih.gov For instance, Brønsted acid-catalyzed [4+1] annulation reactions of p-quinone methides with α-aryl diazoacetates have been used to create the dihydrobenzofuran core. nih.govfrontiersin.org Applying such organocatalytic strategies to 5-(bromomethyl)-2,3-dihydrobenzofuran could unlock unconventional transformations, leveraging the electronic properties of the substituted benzene (B151609) ring in reactions not previously considered.

Integration into Catalytic Cycles as Ligands or Precursors

The integration of the 2,3-dihydrobenzofuran (B1216630) motif into catalytic systems is a promising field of research. The 5-(bromomethyl) handle is an ideal anchor point for modification, allowing the compound to be developed into sophisticated ligands for transition metal catalysis.

Transition metal-catalyzed reactions, particularly those using palladium, rhodium, and copper, have been pivotal in synthesizing the dihydrobenzofuran skeleton itself. organic-chemistry.orgnih.gov This history suggests a strong affinity between the scaffold and these metals. By chemically modifying the bromomethyl group into a phosphine, N-heterocyclic carbene (NHC), or other coordinating moiety, novel ligands can be synthesized. These new ligands could offer unique steric and electronic properties, potentially improving the efficiency and selectivity of known catalytic reactions or enabling entirely new ones.

A notable example is the development of a permethylated β-cyclodextrin-tagged N-heterocyclic carbene–gold catalyst for syntheses in water, showcasing the potential of tagged dihydrobenzofuran structures in sustainable catalysis. nih.gov Future work could focus on creating a library of ligands derived from 5-(bromomethyl)-2,3-dihydrobenzofuran for high-throughput screening in various catalytic applications.

Table 1: Overview of Catalytic Systems in Dihydrobenzofuran Synthesis

Catalyst SystemReaction TypeStarting MaterialsSignificance
Rhodium (Rh)C-H Activation / [3+2] AnnulationN-phenoxyacetamides, 1,3-dienesOffers high chemoselectivity and good functional group compatibility. organic-chemistry.org
Palladium (Pd)Heck/Tsuji-Trost Reactiono-bromophenols, 1,3-dienesProvides excellent enantiocontrol for chiral dihydrobenzofurans. organic-chemistry.org
Palladium (Pd)Heck/BorylationAlkenes with aryl iodides, B2pin2Enables enantioselective synthesis of dihydrobenzofuran boronic esters. nih.gov
Copper (Cu)Intramolecular ReactionAryl pinacol (B44631) boronic estersEfficient for creating chiral dihydrobenzofuran-3-ols. nih.gov
Gold (Au) / Silver (Ag)Gold-promoted CatalysisAlkynyl esters, quinolsEffective for forming the benzofuran (B130515) nucleus under specific conditions. nih.gov

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For 5-(bromomethyl)-2,3-dihydrobenzofuran and its derivatives, research is shifting away from traditional methods that may use harsh reagents or generate significant waste.

A key emerging area is the use of visible light as a sustainable energy source for chemical reactions. A visible light-mediated approach for synthesizing chalcogen-containing 2,3-dihydrobenzofuran derivatives has been developed, which proceeds under mild conditions using a simple I2/SnCl2 promoter and blue LED irradiation. mdpi.comscilit.com This photoredox catalysis represents a greener alternative to conventional strategies. mdpi.com

Additionally, transition-metal-free synthetic protocols are gaining traction. nih.gov These methods often rely on organocatalysts or simple bases and can be highly efficient. For example, base-mediated procedures for accessing 3-amino-2,3-dihydrobenzofurans via [4+1] cyclization have been reported to produce moderate to excellent yields. nih.govfrontiersin.org Another green approach involves photocatalytic reactions, such as the type II sensitized photooxidation for synthesizing substituted dihydrobenzofurans. nih.gov These sustainable methods reduce reliance on expensive and potentially toxic heavy metals, aligning with modern environmental standards.

Table 2: Green Synthesis Strategies for the Dihydrobenzofuran Scaffold

StrategyKey FeaturesExample ReactionReference
Visible-Light-Mediated SynthesisUses blue LED irradiation; mild conditions; sustainable energy source.Oxyselenocyclization of 2-allylphenols with chalcogenides. mdpi.comscilit.com
Metal-Free CatalysisAvoids transition metals; often uses organocatalysts or simple bases.Base-induced [4+1] cyclization of 2-hydroxylimides. nih.govfrontiersin.org
Photocatalytic ReactionEmploys photo-induced processes; can be metal-free.Photo-induced synthesis of sulfonated 2,3-dihydrobenzofurans. nih.gov
Bronsted Acid CatalysisMetal-free; uses acids like TfOH for annulation reactions.[4+1] annulation of p-quinone methides and α-aryl diazoacetates. nih.govfrontiersin.org

Development of Advanced Analytical Techniques for Detection and Quantification

As 5-(bromomethyl)-2,3-dihydrobenzofuran and its derivatives find use in new applications, the need for sensitive and specific analytical methods for their detection and quantification becomes critical. This is particularly important for monitoring their presence in complex matrices such as environmental samples or biological systems.

Conventional methods for analyzing polymer additives, which can include brominated compounds, often involve time-consuming solvent extraction followed by gas or liquid chromatography with mass spectrometry (GC-MS or LC-MS). nih.gov While accurate, these techniques are not ideal for rapid screening. There is a growing interest in developing faster, more direct methods. nih.gov

For brominated compounds, X-ray fluorescence (XRF) is a simple and high-throughput technique for determining total bromine content, though it cannot distinguish between individual compounds. nih.gov More advanced techniques like pyrolysis-gas chromatography coupled with mass spectrometry (Py-GC-MS) can identify specific brominated additives directly from solid samples. nih.gov

For highly sensitive and specific quantification, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is a powerful tool. This method has been successfully used for the quantitative determination of polybrominated dibenzofurans in ambient air at concentrations as low as 0.2 pg/m³. epa.gov Given the structural similarity, such advanced mass spectrometric techniques could be adapted for the trace analysis of 5-(bromomethyl)-2,3-dihydrobenzofuran. Furthermore, nuclear magnetic resonance (NMR) spectroscopy remains a fundamental tool for the structural characterization of newly synthesized dihydrobenzofuran derivatives. scilit.comnih.gov

Q & A

Q. What safety protocols are essential for handling 5-(bromomethyl)-2,3-dihydrobenzofuran?

3.

  • Critical Measures :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent light/heat-induced decomposition .
  • Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :
  • The C-Br bond is highly polarized, making it susceptible to SN2 reactions. For example, reaction with NaN₃ in DMF yields 5-(azidomethyl)-2,3-dihydrobenzofuran.
  • Evidence : Kinetic studies show second-order dependence on nucleophile concentration. Steric hindrance from the dihydrofuran ring slows reactivity compared to linear analogs .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Analytical Strategies :
  • Solubility Discrepancies : Use standardized shake-flask methods with HPLC quantification. For example, reported insolubility in water but miscibility in ethanol/ether requires validation via saturation concentration assays .
  • Stability Testing : Monitor decomposition under UV light (λ=254 nm) via TLC. Polymerization risks increase above 50°C; add stabilizers like BHT (0.1%) for long-term storage .

Q. What chromatographic conditions optimize separation from complex mixtures?

  • GC Optimization :
ParameterRecommended Setting
ColumnDB-5MS (30 m × 0.25 mm, 0.25 µm)
Oven Temp50°C (2 min) → 10°C/min → 280°C
Carrier GasHe, 1.2 mL/min
  • HPLC : C18 column (5 µm), gradient: 60% acetonitrile/40% H₂O (0.1% TFA) → 95% acetonitrile over 20 min .

Q. What environmental degradation pathways are observed for this compound?

  • Breakdown Mechanisms :
  • Photolysis : UV exposure cleaves the C-Br bond, forming 5-methyl-2,3-dihydrobenzofuran and Br⁻ ions. Confirm via ion chromatography .
  • Microbial Degradation : Pseudomonas spp. metabolize the benzofuran core under aerobic conditions. Monitor metabolites (e.g., catechol derivatives) using LC-QTOF-MS .

Q. How does the bromomethyl substituent affect biological activity in pharmacological assays?

  • Structure-Activity Relationship (SAR) :
  • The bromomethyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Test in vitro using Caco-2 cell monolayers .
  • Inhibition Assays : Screen against cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability. IC₅₀ values correlate with bromine’s electronegativity .

Methodological Tables

Q. Table 1: Key Spectral Data for Characterization

TechniqueDiagnostic Peaks/Chemical ShiftsReference
GC-MS m/z 198 (M⁺), 119 (base peak)
¹H NMR δ 4.1 (d, J=6 Hz, CH₂Br)
IR 560 cm⁻¹ (C-Br stretch)

Q. Table 2: Stability Under Various Conditions

ConditionObservationMitigation Strategy
Light (UV)Decomposition in 24 hrsAmber glass storage
Heat (60°C)Polymerization after 6 hrsStore at –20°C
MoistureHydrolysis to 5-hydroxymethylDesiccant (silica)

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Benzofuran, 5-(bromomethyl)-2,3-dihydro-
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Benzofuran, 5-(bromomethyl)-2,3-dihydro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.